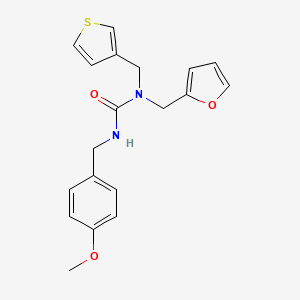

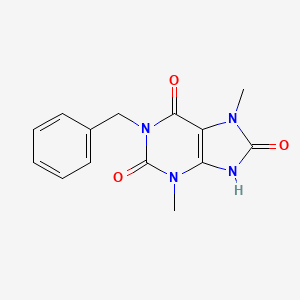

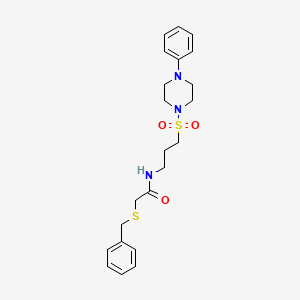

![molecular formula C24H22N2O B2871258 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 852137-56-5](/img/structure/B2871258.png)

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains an indole nucleus, which is a heterocyclic compound . The indole nucleus is found in many important synthetic drug molecules and has a wide range of clinical and biological applications .

Scientific Research Applications

Allosteric Modulation of CB1 Receptors : Indole-2-carboxamides, which are structurally related to the compound , have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds exhibit significant impacts on binding affinity and cooperativity in CB1 modulation (Khurana et al., 2014).

Potential PET Tracers for Imaging Cancer Tyrosine Kinase : Derivatives of indole carboxamides have been synthesized for use as positron emission tomography (PET) tracers in cancer imaging. These compounds have shown potential in identifying cancer-related tyrosine kinase activity (Wang et al., 2005).

Study of Carboxamide Derivatives with Antitumor Activity : Carboxamide derivatives, including those with indole structures, have been analyzed for their antitumor activities. Investigations include conformational analysis, wavefunction-based reactivity analysis, docking, and molecular dynamics simulations (Al-Otaibi et al., 2022).

Development of Diabetes Drugs : Research has been conducted on the manufacturing processes suitable for peptide-like amorphous compounds, including those with indole carboxamide structures, for treating diabetes (Sawai et al., 2010).

Antidepressant and Nootropic Agents : Studies have explored the synthesis and pharmacological activity of various carboxamide derivatives as potential antidepressant and nootropic agents. These compounds have shown dose-dependent activity in central nervous system (CNS) applications (Thomas et al., 2016).

Ring-Opening Polymerization Catalysts : N-Indole carboxamides have been identified as efficient hydrogen-bonding organocatalysts for the ring-opening polymerization of l-lactide, showcasing their potential in polymer science (Koeller et al., 2009).

Allosteric Modulators of CB1 Receptor - SAR Study : Structurally related N-phenylethyl-1H-indole-2-carboxamides have been synthesized for the SAR study of allosteric modulators of the CB1 receptor, indicating their significance in receptor modulation (Piscitelli et al., 2012).

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-17-14-22-15-18(8-13-23(22)26(17)2)16-25-24(27)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINUAXKEPOJSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

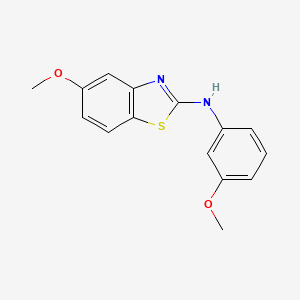

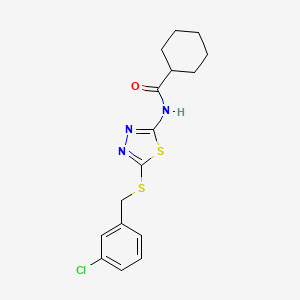

![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)

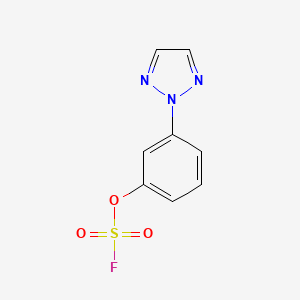

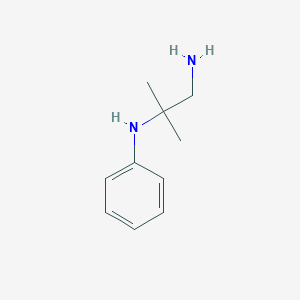

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2871186.png)

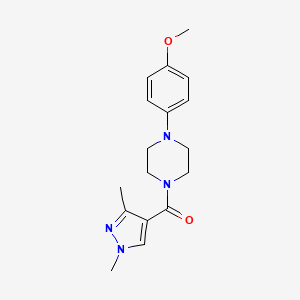

![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)